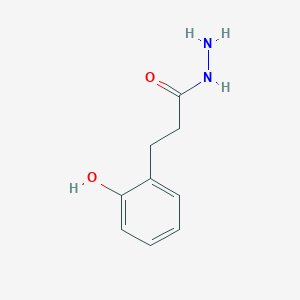

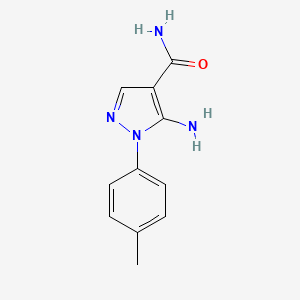

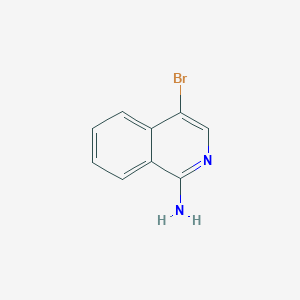

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivatives often involves reactions of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. This method leads to the production of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which can further react to yield pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). Another approach for synthesizing related structures involves the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles, leading to the formation of pyrazolo[1,5-a]-pyrimidine derivatives (Hafez et al., 2013).

科学的研究の応用

1. Antileishmanial and Antimalarial Applications

- Summary of Application: Pyrazole-bearing compounds, such as 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

- Methods of Application: The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- Results or Outcomes: Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Antimicrobial Applications

- Summary of Application: A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized. These compounds have shown significant antimicrobial activities .

- Methods of Application: This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates. The triazoles were thoroughly characterized using different spectral techniques .

- Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains. Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

3. Anticancer Applications

- Summary of Application: 1,2,4-Triazole-containing scaffolds, which can be synthesized using 3-amino-1,2,4-triazole, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells .

- Methods of Application: The synthesis of these compounds involves a rapid and effective microwave-assisted procedure for the formation of a spectrum of fused imidazo-5-amino-1-phenyl-1,2,4-triazoles through Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) with involving of 3-amino-1,2,4-triazoles .

- Results or Outcomes: The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .

4. Antimicrobial Applications

- Summary of Application: A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized. These compounds have shown significant antimicrobial activities .

- Methods of Application: This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates. The triazoles were thoroughly characterized using different spectral techniques .

- Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

特性

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYCCRXPQPHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279191 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

CAS RN |

100061-56-1 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)